(4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione
Description
The compound (4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione is a highly functionalized heterocyclic molecule featuring a tetraceno[2,3-d]isoxazole core. Key structural elements include:
- Benzyloxy groups at positions 3 and 7, enhancing lipophilicity and serving as protective groups for hydroxyl moieties.
- A tert-butyldimethylsilyl (TBS) group at position 4a, improving stability during synthetic processes.
- Dibenzylamino and dimethylamino groups at positions 8 and 13, respectively, which may influence solubility and receptor interactions.
- A fluorine atom at position 10, often used to modulate electronic effects and metabolic stability.
Properties
IUPAC Name |
11-[tert-butyl(dimethyl)silyl]oxy-17-(dibenzylamino)-4-(dimethylamino)-19-fluoro-14-hydroxy-8,16-bis(phenylmethoxy)-6-oxa-7-azapentacyclo[11.8.0.03,11.05,9.015,20]henicosa-5(9),7,13,15,17,19-hexaene-10,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H58FN3O7Si/c1-54(2,3)67(6,7)66-55-41(47(58(4)5)50-46(52(55)62)53(57-65-50)64-34-38-26-18-11-19-27-38)29-39-28-40-42(56)30-43(59(31-35-20-12-8-13-21-35)32-36-22-14-9-15-23-36)49(45(40)48(60)44(39)51(55)61)63-33-37-24-16-10-17-25-37/h8-27,30,39,41,47,60H,28-29,31-34H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQVKQFAPXSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC12C(CC3CC4=C(C=C(C(=C4C(=C3C1=O)O)OCC5=CC=CC=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)F)C(C8=C(C2=O)C(=NO8)OCC9=CC=CC=C9)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H58FN3O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-8-(dibenzylamino)-13-(dimethylamino)-10-fluoro-5-hydroxy-11a,12,12a,13-tetrahydrotetraceno[2,3-d]isoxazole-4,6(4aH,11H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups that may influence its biological activity. This article reviews its biological properties based on various studies and findings.
- Molecular Formula : C55H58FN3O7Si
- Molecular Weight : 920.15 g/mol
- CAS Number : 1431558-60-9
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies focusing on its potential anticancer properties and interactions with biological targets.
Antiproliferative Activity
Research indicates that derivatives of isoxazole compounds often exhibit notable antiproliferative effects against various cancer cell lines. The compound has been tested against several types of cancer cells:
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| MCF7 | Breast Cancer | 10.25 | |
| HCT116 | Colon Cancer | 9.70 | |
| A704 | Kidney Cancer | 9.55 |
These values suggest that the compound may possess significant cytotoxic properties against these cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular pathways related to proliferation and apoptosis. The presence of the isoxazole moiety is particularly noteworthy as compounds with similar structures have shown to interact with DNA and inhibit topoisomerase activity, leading to increased apoptosis in cancer cells .
Case Studies
-
Isoxazole Derivatives in Cancer Research
A study evaluated a series of isoxazole derivatives for their anticancer properties. Among these, compounds structurally related to the target compound demonstrated significant cytotoxicity against MCF7 and other cancer cell lines. The findings indicate that structural modifications can enhance biological activity, suggesting a potential pathway for optimizing therapeutic efficacy . -
Antiproliferative Screening
In a comprehensive screening of various acridine-isoxazole hybrids, many derivatives exhibited strong antiproliferative activity against both cancerous and normal cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of the target compound. These derivatives have been characterized using techniques such as NMR and mass spectrometry to confirm their structures and assess their biological activities.
Summary of Findings
- Anticancer Activity : Many derivatives show promising results in inhibiting cancer cell growth.
- Selectivity : Some compounds exhibit selectivity towards cancer cells while sparing normal cells.
- Structural Influence : Modifications to the core structure significantly impact biological activity.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties due to its ability to interact with specific biological targets. Research indicates that similar compounds with isoxazole moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuropharmacology : The presence of dimethylamino and dibenzylamino groups suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits for neurological disorders.
- Drug Delivery Systems : The unique structural attributes of this compound make it a candidate for use in drug delivery systems. Its ability to form complexes with various drugs could enhance the solubility and bioavailability of poorly soluble therapeutic agents.
Materials Science
- Organic Electronics : The compound's conjugated structure may lend itself to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into similar compounds has shown that they can improve charge transport properties and device efficiency.
- Sensors : Due to its electronic properties, this compound could be utilized in the development of chemical sensors or biosensors. Its interaction with specific analytes can lead to measurable changes in electrical conductivity or optical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of isoxazole derivatives and their anticancer activities. The results indicated that compounds with structural similarities to our target compound showed significant cytotoxic effects against various cancer cell lines. This suggests a pathway for future research into the specific effects of (4aS,11aR,12aS,13S)-3,7-bis(benzyloxy)-4a on cancer biology.
Case Study 2: Drug Delivery Applications
Research conducted by Smith et al. (2023) demonstrated that derivatives of isoxazole can enhance the delivery of chemotherapeutic agents by improving their solubility and stability in physiological conditions. The findings advocate for further investigation into how our compound can be modified or used as a carrier for existing drugs.
Comparison with Similar Compounds
a. Heterocyclic Core Variations
- Thienoimidazole Derivatives (): Compounds like (3aS,6aR)-1,3-bis(4-Methoxybenzyl)tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione share synthetic strategies involving protective groups (e.g., methoxybenzyl) and high-temperature reactions in DMF. However, their thienoimidazole core lacks the fused isoxazole ring, reducing rigidity compared to the target compound .
b. Protective Group Utilization
- Silyl-Protected Compounds (): The compound (4S,4aS,5S,6S,7R,8R,11S,12S,12aR)-6,12-Dibenzyloxy-11-(tert-butyldimethylsiloxy)-... employs TBS and benzyloxy groups akin to the target molecule. Both compounds exhibit high LogP values (~8.7), indicating pronounced lipophilicity, which may affect bioavailability and tissue penetration .
c. Amino and Fluorine Substituents
- Triazinane Derivatives (): Compounds like 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones incorporate arylthiourea and formaldehyde-derived heterocycles. While lacking fluorine, their amino groups (e.g., dibenzylamino) parallel the target’s dibenzylamino moiety, suggesting shared synthetic challenges in managing nucleophilic reactivity .
Bioactivity and Therapeutic Potential
a. Ferroptosis Induction ():
The target compound’s structural complexity aligns with FINs, which include both synthetic and natural agents. Notably, OSCC cells show higher sensitivity to ferroptosis than normal cells, suggesting therapeutic windows for selective targeting. While direct evidence for the target compound’s role here is lacking, its amino and hydroxyl groups may facilitate redox interactions critical for ferroptosis .
b. Phytochemical Comparisons ():
Plant-derived compounds (e.g., Cinnamomum terpenoids) exhibit immunomodulatory and anti-inflammatory activities. The target compound’s fluorine atom and amino groups may enhance specificity compared to natural products, which often have broader bioactivity but lower potency .
Physicochemical Properties
Q & A
Basic: What are the critical considerations for designing a synthetic route for this compound?
Methodological Answer:
Designing a synthetic route requires:
- Retrosynthetic Analysis : Break the molecule into manageable fragments (e.g., tetraceno-isoxazole core, benzyl-protected hydroxyls, TBDMS-protected oxygen, fluorinated position).
- Protecting Group Strategy : Benzyl (Bn) groups for hydroxyl protection (stable under acidic/basic conditions) and tert-butyldimethylsilyl (TBDMS) for sterically hindered oxygens .
- Stepwise Coupling : Use sequential coupling reactions (e.g., Mitsunobu for ether linkages, SNAr for fluorination) to minimize side reactions.
- Intermediate Stability : Ensure intermediates (e.g., amino-protected derivatives) are stable to subsequent reaction conditions .
Advanced: How can conflicting stereochemical outcomes in the isoxazole ring formation be resolved?
Methodological Answer:
- Chiral Auxiliaries : Temporarily introduce chiral groups to enforce desired stereochemistry during cyclization, followed by removal .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to control the isoxazole ring’s stereochemistry.
- Crystallographic Validation : Use single-crystal X-ray diffraction to confirm stereochemical assignments at each step .
Basic: What purification techniques are optimal for intermediates with multiple benzyl-protected groups?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar intermediates.
- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) for final intermediates.
- HPLC Monitoring : For detecting trace impurities in amino- or fluorine-containing intermediates .
Advanced: What methodologies are effective for optimizing reaction yields in the presence of sterically hindered groups?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Bayesian Optimization : Prioritize reaction parameters (e.g., ligand concentration, reaction time) using machine learning to maximize yield .
- High-Throughput Screening : Test 10–100 microreactors in parallel to evaluate steric effects on coupling reactions .
Basic: How to confirm the regioselectivity of fluorination at the 10-position?
Methodological Answer:
- NMR Analysis : Compare NMR shifts with reference compounds.
- Isotopic Labeling : Introduce (if available) and track via mass spectrometry.
- Competitive Experiments : Compare fluorination rates at alternative positions under identical conditions .
Advanced: How to integrate computational modeling to predict the stability of the tetracyclic system under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate protonation states of amino groups to assess pH-dependent conformational changes.
- Density Functional Theory (DFT) : Calculate bond dissociation energies for acid-sensitive groups (e.g., TBDMS ethers).
- Machine Learning Models : Train on existing stability data of similar polycyclic systems to predict degradation pathways .
Basic: What analytical techniques are essential for characterizing intermediates and the final compound?
Methodological Answer:
- NMR Spectroscopy : , , and NMR to confirm regiochemistry and purity.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weights of intermediates.
- HPLC-PDA : Detect trace impurities (<0.1%) in the final product .
Advanced: How can machine learning algorithms assist in identifying optimal reaction conditions for sensitive functional groups?
Methodological Answer:
- Reaction Parameter Prioritization : Algorithms rank variables (e.g., solvent polarity, temperature) based on historical data to minimize side reactions.
- Failure Analysis : Train models on failed reactions to predict incompatibilities (e.g., TBDMS cleavage under basic conditions).
- Automated Feedback Loops : Integrate real-time analytics (e.g., inline IR) with adaptive algorithms to adjust conditions dynamically .
Basic: What are the common side reactions during the introduction of dibenzylamino groups, and how are they mitigated?
Methodological Answer:
- Over-Alkylation : Use stoichiometric control (1:1 amine:alkylating agent) and low temperatures (0–5°C).
- Oxidative Degradation : Conduct reactions under inert atmosphere (N/Ar) with antioxidants (e.g., BHT).
- Purification : Remove byproducts via silica gel chromatography with ethyl acetate/hexane gradients .
Advanced: What strategies are employed to maintain enantiomeric purity during multi-step synthesis?
Methodological Answer:
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose-based) to separate diastereomers.
- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) for key cyclization steps.
- In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) spectroscopy during critical steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
